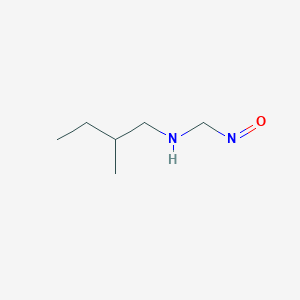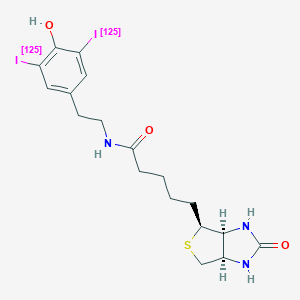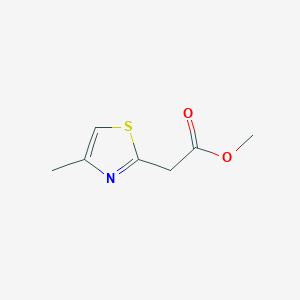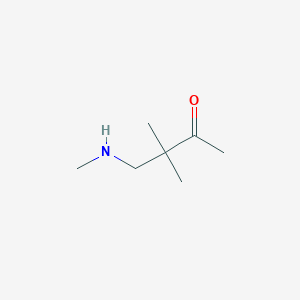
2-Methyl-N-(nitrosomethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(nitrosomethyl)butan-1-amine, also known as NMBA, is a nitrosamine compound that has been widely studied for its potential use in scientific research. Nitrosamines are known to be carcinogenic, but NMBA has been found to have some unique properties that make it useful in certain applications.
Mechanism Of Action
The mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine is not fully understood, but it is believed to be similar to other nitrosamines. It is thought to cause DNA damage by forming adducts with DNA bases, which can lead to mutations and potentially cancer.
Biochemical And Physiological Effects
2-Methyl-N-(nitrosomethyl)butan-1-amine has been shown to induce tumors in laboratory animals, and it is believed to be a potent carcinogen. It has also been shown to cause DNA damage and mutations in cells. However, the exact biochemical and physiological effects of 2-Methyl-N-(nitrosomethyl)butan-1-amine are still being studied.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-N-(nitrosomethyl)butan-1-amine in laboratory experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable, which makes it useful for long-term studies. However, one limitation is that it is a potent carcinogen, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 2-Methyl-N-(nitrosomethyl)butan-1-amine. One area of interest is in developing new methods for synthesizing and purifying the compound. Another area of interest is in studying the mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine in more detail, in order to better understand its potential as a carcinogen. Finally, there is interest in developing new applications for 2-Methyl-N-(nitrosomethyl)butan-1-amine in scientific research, such as in the development of new cancer therapies.
Synthesis Methods
2-Methyl-N-(nitrosomethyl)butan-1-amine can be synthesized by the reaction of 2-methyl-1-butanol with nitrous acid. This reaction produces a nitrosamine compound that can be purified and used in various research applications.
Scientific Research Applications
2-Methyl-N-(nitrosomethyl)butan-1-amine has been used in a variety of scientific research applications, including studies on cancer, DNA damage, and mutagenesis. It has also been used as a reference compound in analytical chemistry.
properties
CAS RN |
121432-33-5 |
|---|---|
Product Name |
2-Methyl-N-(nitrosomethyl)butan-1-amine |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-methyl-N-(nitrosomethyl)butan-1-amine |
InChI |
InChI=1S/C6H14N2O/c1-3-6(2)4-7-5-8-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
HPDWXKAIDOKHOC-UHFFFAOYSA-N |
SMILES |
CCC(C)CNCN=O |
Canonical SMILES |
CCC(C)CNCN=O |
synonyms |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















